molecular formula C17H23BN2O6 B2422608 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester CAS No. 2377610-50-7

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester

Cat. No.: B2422608
CAS No.: 2377610-50-7
M. Wt: 362.19
InChI Key: PXZWKJKPFGKTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester involves several steps. One common method includes the reaction of the appropriate oxazolo[4,5-b]pyridine derivative with a boronic acid pinacol ester under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester is primarily related to its ability to participate in various chemical reactions. The boronic acid pinacol ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. Additionally, the oxazolo[4,5-b]pyridine core can interact with biological targets, potentially inhibiting enzymes or modulating signaling pathways .

Comparison with Similar Compounds

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester can be compared with other boronic acid pinacol esters, such as:

Properties

IUPAC Name

tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWKJKPFGKTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(C(=O)O3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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